molecular formula C21H23NO6 B1669290 Colchiceine CAS No. 477-27-0

Colchiceine

Cat. No. B1669290
CAS RN: 477-27-0
M. Wt: 385.4 g/mol
InChI Key: PRGILOMAMBLWNG-HNNXBMFYSA-N
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Description

Colchicine is an alkaloid extracted from the colchicum autumnale plant . It has been used for therapeutic purposes due to its association with tubulin and inhibition of small tubular polymerization .


Synthesis Analysis

The use of aromatic amino acids, i.e., phenylalanine or tyrosine, as the sole starting materials for colchicine requires preparing the seven-membered C-ring by expansion of an aromatic six-membered ring in a precursor . The bond between the C ring and the benzylic carbon is formed by electrophilic aromatic substitution . The bond between the A and C rings would be formed by oxidative coupling of electron-rich aryl precursors .


Molecular Structure Analysis

Colchicine has a molecular formula of C22H25NO6 and consists of three rings . It is an alkaloid extracted from the colchicum autumnale plant .


Chemical Reactions Analysis

Colchicine exerts its unique action mainly through inhibition of microtubule polymerization . This leads to subsequent downregulation of multiple inflammatory pathways and modulation of innate immunity .


Physical And Chemical Properties Analysis

Colchicine is a cyclic ketone . It has a molecular weight of 385.4 g/mol .

Scientific Research Applications

Cilia Formation in Fibroblasts

Colchiceine, a derivative of Colchicine, has been utilized in studies observing cilia formation. In Chinese hamster fibroblasts, it was used as a mitotic inhibitor to observe the differentiation of centrioles into basal bodies and subsequent cilia formation (Stubblefield & Brinkley, 1966).

Hepatocyte and Erythrocyte Membrane Effects

Colchiceine has been evaluated for its ability to reverse damage in rat models of carbon tetrachloride-induced liver cirrhosis. Its effect on membrane enzymatic activities and cholesterol-phospholipid ratios in erythrocyte and hepatocyte membranes was quantified, indicating its potential as a therapeutic agent for liver damage (NAVA‐OCAMPO, Suster, & Muriel, 1997).

Cell Cycle Studies

In cell cycle studies, Colchiceine has been used to produce synchronous cell populations, based on its ability to inhibit mitosis by binding to tubulin and preventing microtubule formation. This has led to insights into the regulation of DNA synthesis by growth factors (Teng, Bartholomew, & Bissell, 1977).

Comparative Cytotoxicity Studies

Research comparing the cytotoxicity of Colchiceine with Colchicine in primary human hepatocytes found that Colchiceine was less toxic. It did not induce the expression of various cytochrome P450 isoforms, suggesting fewer side effects and drug-drug interactions potential (Dvořák et al., 2002).

Photochemical Reversal of Mitotic Inhibition

Studies on the photochemical reversal of Colchiceine's effects on mitosis in living cells have shown that exposure to sunlight reduces its biological activity. This has implications for understanding the dynamics of cell division and drug action (Aronson & Inoué, 1970).

Antimitotic Agent in Cancer Research

Colchiceine's role as an antimitotic agent has been explored in cancer research. Its effectiveness at lower concentrations in inhibiting cell division and its impact on cancer cell proliferation have been subjects of interest (Czerwonka et al., 2020).

Transdermal Drug Delivery Systems

Recent advancements include the development of colchicine transdermal delivery systems for osteoarthritis management. Colchicine-embedded cotton patches demonstrated improved drug flux and sustained release, showing potential in transdermal drug delivery (Mohamed, Elmotasem, & Salama, 2020).

Cardiovascular Disease Prevention

Colchiceine has also been studied in the context of cardiovascular disease prevention. Low-dose Colchicine was found to significantly lower the risk of ischemic cardiovascular events in patients with a recent myocardial infarction (Tardif et al., 2019).

Safety And Hazards

Colchicine is a highly toxic plant hormone . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The dynamic behavior of microtubules constitutes the basis for multiple biological processes that contribute to cellular plasticity and the timing of cell signaling . This platform can be used for implementing novel therapies, improving response to chronic microtubule-based therapies, overcoming drug resistance, exerting gut-based systemic immune responses, and generating patient-tailored dynamic therapeutic regimens .

properties

IUPAC Name

N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878565
Record name COLCHICEINE
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Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Colchiceine

CAS RN

477-27-0
Record name Colchiceine
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Record name Colchiceine
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Record name COLCHICEINE
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Record name COLCHICEINE
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Record name Colchiceine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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